molecular formula C13H16O2 B15230011 3-((3-Methylcyclobutyl)methoxy)benzaldehyde

3-((3-Methylcyclobutyl)methoxy)benzaldehyde

Cat. No.: B15230011
M. Wt: 204.26 g/mol
InChI Key: ZCKCEENQSKZPSK-UHFFFAOYSA-N
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Description

3-((3-Methylcyclobutyl)methoxy)benzaldehyde is an organic compound with the molecular formula C13H16O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a 3-methylcyclobutylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Methylcyclobutyl)methoxy)benzaldehyde typically involves the reaction of 3-methylcyclobutylmethanol with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific method used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents, catalysts, and reaction conditions would be carefully controlled to maximize the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((3-Methylcyclobutyl)methoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Various reagents can be used depending on the desired substitution, such as halogens or nucleophiles.

Major Products Formed

    Oxidation: 3-((3-Methylcyclobutyl)methoxy)benzoic acid.

    Reduction: 3-((3-Methylcyclobutyl)methoxy)benzyl alcohol.

    Substitution: Products will vary based on the substituent introduced.

Scientific Research Applications

3-((3-Methylcyclobutyl)methoxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-((3-Methylcyclobutyl)methoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxybenzaldehyde: A simpler analog with a methoxy group directly attached to the benzene ring.

    4-Methoxybenzaldehyde: Another analog with the methoxy group in the para position.

    3-Methylbenzaldehyde: A compound with a methyl group instead of a methoxy group.

Uniqueness

3-((3-Methylcyclobutyl)methoxy)benzaldehyde is unique due to the presence of the 3-methylcyclobutylmethoxy group, which imparts distinct chemical and physical properties compared to its simpler analogs

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

3-[(3-methylcyclobutyl)methoxy]benzaldehyde

InChI

InChI=1S/C13H16O2/c1-10-5-12(6-10)9-15-13-4-2-3-11(7-13)8-14/h2-4,7-8,10,12H,5-6,9H2,1H3

InChI Key

ZCKCEENQSKZPSK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)COC2=CC=CC(=C2)C=O

Origin of Product

United States

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